N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Description
N-[(2,5-Dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core linked to a 2,5-dimethylfuran-3-ylmethyl group via a carboxamide bridge. The oxazole ring is substituted with a methyl group at position 5, while the furan moiety contains methyl groups at positions 2 and 3.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-7-4-10(9(3)16-7)6-13-12(15)11-5-8(2)17-14-11/h4-5H,6H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMVJYAAGLGJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=NOC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of 2,5-dimethylfuran: This can be synthesized from biomass-derived 5-hydroxymethylfurfural through catalytic hydrogenation.
Synthesis of the oxazole ring: The oxazole ring can be formed via cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Coupling of the furan and oxazole rings: This step involves the use of coupling reagents and catalysts to link the furan and oxazole rings through a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalytic systems, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxazole ring can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique structural features.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Core Heterocyclic Variations
The target compound’s 1,2-oxazole core distinguishes it from analogs with alternative heterocycles, such as 1,2,4-oxadiazoles (e.g., 5-methyl-1,2,4-oxadiazol-3-yl derivatives in ) or pyrazoles (e.g., dihydropyrazole derivatives in ). Key differences include:
Substituent Analysis
Substituents critically influence pharmacological profiles:
- Furan vs. Benzyl/Thienyl Groups : The 2,5-dimethylfuran-3-ylmethyl group in the target compound introduces moderate lipophilicity, whereas benzyl or thienyl groups in analogs (e.g., , compound 4) may enhance π-π stacking but reduce solubility.
- Methyl vs. Nitro/Cyano Substituents: Methyl groups in the target compound likely improve metabolic stability, while nitro or cyano groups in analogs (e.g., , compounds 1–2) could increase reactivity or toxicity .
Pharmacological and Physicochemical Properties
Pharmacokinetic Implications
- Solubility : The furan-oxazole scaffold may offer balanced lipophilicity (logP ~2.5–3.0), whereas nitro-substituted analogs (e.g., , compound 5) exhibit higher polarity (logP <2.0) due to electron-withdrawing groups.
- Absorption : The methyl groups on the furan and oxazole rings could enhance membrane permeability compared to bulkier substituents (e.g., 4-methylthiazol-5-yl benzyl in ) .
Comparative Data Table
Biological Activity
N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is . The compound features a furan ring and an oxazole moiety, which are known for their diverse biological activities.
Synthesis
The synthesis typically involves several steps:
- Formation of 2,5-dimethylfuran : Derived from biomass-derived 5-hydroxymethylfurfural through catalytic hydrogenation.
- Synthesis of the oxazole ring : Achieved via cyclization reactions involving α-haloketones and amides.
- Coupling : The furan and oxazole rings are linked through a carboxamide bond using coupling reagents and catalysts.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. It exhibits activity against various bacterial and fungal strains.
Case Studies
-
Antibacterial Activity : A study evaluated several oxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures showed significant inhibition zones compared to standard antibiotics like ampicillin (Table 1).
Compound Inhibition Zone (mm) Bacteria 15 20 S. aureus 16 18 E. coli Ampicillin 30 S. aureus -
Antifungal Activity : Another study highlighted the efficacy of oxazole derivatives against fungal strains such as Candida albicans and Aspergillus niger, demonstrating MIC values that suggest potential therapeutic applications (Table 2).
Compound MIC (µg/ml) Fungal Strain 11 1.6 C. albicans 12 0.8 A. niger
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with specific enzymes or receptors in microbial cells.
- Cell Membrane Disruption : Alteration in the integrity of microbial cell membranes leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in microbial cells.
Research Findings
Recent literature emphasizes the significance of oxazole derivatives in drug discovery:
- Anticancer Potential : Some studies have identified oxazole derivatives as promising candidates for anticancer therapies due to their ability to inhibit tumor growth.
- Anti-inflammatory Effects : Certain compounds have shown anti-inflammatory properties, indicating their potential use in treating inflammatory diseases.
Comparative Studies
A review summarized various biological activities of oxazole derivatives, noting that modifications in the chemical structure can significantly influence their efficacy against different pathogens (Table 3).
| Compound Type | Antimicrobial Activity |
|---|---|
| Oxazoles | Effective against bacteria and fungi |
| Benzoxazoles | Higher potency against resistant strains |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:
-
Oxazole ring formation : Cyclization of α-haloketones with amides under acidic or basic conditions (e.g., using LiAlH₄ in ether for reduction steps) .
-
Coupling reactions : The furan-methyl group is introduced via nucleophilic substitution or reductive amination. For example, coupling 5-methylisoxazole-3-carboxylic acid with a furan-containing amine intermediate using carbodiimide-based coupling agents .
-
Purification : Preparative HPLC or silica gel chromatography is employed to isolate the final product (purity >95%) .
Step Reagents/Conditions Yield Reference Oxazole formation LiAlH₄, ether, 0°C to RT 34–79% Coupling EDCI, DMF, RT 50–85% Purification Prep. HPLC >95% purity
Q. How is the compound characterized structurally?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions and stereochemistry. For example, the methyl groups on the furan and oxazole rings appear as singlets (δ ~2.45 ppm for oxazole-CH₃) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H⁺] calculated vs. observed) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are used for crystal structure determination when suitable crystals are obtained .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a NIOSH-approved respirator if aerosol formation is possible .
- Ventilation : Conduct reactions in a fume hood to avoid inhaling vapors or dust .
- Spill management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How does structural modification of the furan and oxazole moieties impact biological activity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies :
- Furan substitution : Adding electron-withdrawing groups (e.g., Cl) to the furan ring enhances metabolic stability but may reduce solubility .
- Oxazole modifications : Replacing the 5-methyl group with phenyl (e.g., as in compound 36b) increases lipophilicity, improving membrane permeability but potentially affecting toxicity profiles .
- Biological assays : Test derivatives in vitro (e.g., cytotoxicity assays, enzyme inhibition) and compare IC₅₀ values. For example, analogs with para-methoxy groups show improved binding to target proteins like enoyl-acyl carrier protein (ACP) .
Q. What are the metabolic pathways and bioactivation mechanisms of this compound?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (e.g., porcine or human) to identify metabolites. UTL-5g (a related oxazole carboxamide) hydrolyzes to 5-methylisoxazole-3-carboxylic acid (ISOX) via esterase-mediated cleavage .
- LC-MS/MS analysis : Detect metabolites using reverse-phase chromatography and monitor fragmentation patterns. Key metabolites may include hydroxylated or demethylated derivatives .
Q. How can computational modeling guide the optimization of this compound for target specificity?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., Wnt/β-catenin pathway components). Focus on hydrogen bonding with the oxazole carbonyl and hydrophobic interactions with the furan-methyl groups .
- MD simulations : Run molecular dynamics (GROMACS) to assess stability of ligand-protein complexes over 100 ns. Pay attention to RMSD fluctuations in the binding pocket .
Q. What analytical strategies resolve contradictions in reported reactivity data (e.g., oxidation vs. reduction stability)?
- Methodological Answer :
- Controlled reactivity experiments :
- Oxidation : Treat with KMnO₄ (acidic conditions) to test furan ring stability. Monitor via TLC or HPLC for degradation products .
- Reduction : Expose to LiAlH₄ and compare with NaBH₄ results to assess carboxamide robustness .
- Spectroscopic monitoring : Use in-situ IR or NMR to track reaction intermediates and side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
